N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of sulfonohydrazides and is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a methylbenzenesulfonohydrazide moiety. It has been studied for its potential anticancer properties and its ability to inhibit certain enzymes .
Preparation Methods
The synthesis of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product . The reaction can be represented as follows:
4-chlorobenzophenone+tosyl hydrazide→N’-(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene-4-methylbenzenesulfonohydrazide
Chemical Reactions Analysis
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It has been found to inhibit the COX-2 enzyme, which plays a role in inflammation and cancer progression. The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide can be compared to other sulfonohydrazides and pyrazole derivatives:
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Similar in structure but differs in the position of the chlorobenzyl group.
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide: Exhibits unique binding modes and higher selectivity towards COX-2.
These comparisons highlight the uniqueness of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide in terms of its chemical structure and biological activity.
Properties
Molecular Formula |
C24H21ClN4O2S |
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Molecular Weight |
465g/mol |
IUPAC Name |
N-[(Z)-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-18-7-13-23(14-8-18)32(30,31)28-26-15-21-17-29(16-19-9-11-22(25)12-10-19)27-24(21)20-5-3-2-4-6-20/h2-15,17,28H,16H2,1H3/b26-15- |
InChI Key |
UOFVXWZIUIDYAY-YSMPRRRNSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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